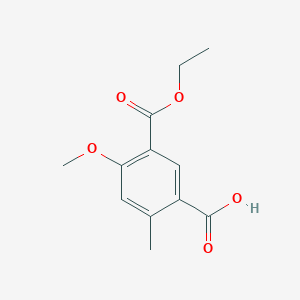

5-Ethoxycarbonyl-4-methoxy-2-methylbenzoic acid

説明

特性

IUPAC Name |

5-ethoxycarbonyl-4-methoxy-2-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-4-17-12(15)9-6-8(11(13)14)7(2)5-10(9)16-3/h5-6H,4H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIZICUQXLLAKAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C(=C1)C(=O)O)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical structure and properties of 5-Ethoxycarbonyl-4-methoxy-2-methylbenzoic acid

Title: Technical Whitepaper: Structural Profiling and Synthetic Utility of 5-Ethoxycarbonyl-4-methoxy-2-methylbenzoic Acid

Executive Summary

In modern drug discovery and agrochemical development, the strategic selection of molecular building blocks dictates the success of high-throughput library generation. 5-Ethoxycarbonyl-4-methoxy-2-methylbenzoic acid (CAS: 2105909-63-3) is a highly functionalized, electron-rich aromatic scaffold that offers exceptional programmable reactivity[1]. As a Senior Application Scientist, I approach this molecule not merely as a static chemical entity, but as a dynamic hub for divergent synthesis. This whitepaper systematically deconstructs its molecular architecture, details self-validating synthetic protocols for its functionalization, and establishes robust analytical workflows for quality control.

Molecular Architecture and Physicochemical Profiling

The synthetic versatility of 5-ethoxycarbonyl-4-methoxy-2-methylbenzoic acid stems from the orthogonal nature of its substituents, which allow for selective modifications without the need for exhaustive protection-deprotection strategies.

-

C1-Carboxylic Acid: The primary site for amidation or esterification. The adjacent C2-methyl group provides moderate steric shielding, which slightly reduces the coupling rate but significantly enhances the metabolic stability (e.g., resistance to amidases) of the resulting derivatives.

-

C4-Methoxy Group: A strong electron-donating group (+R effect) that increases the electron density of the aromatic ring. It can be selectively cleaved to reveal a free phenol, acting as a handle for late-stage diversification (e.g., Buchwald-Hartwig cross-coupling if converted to a triflate).

-

C5-Ethoxycarbonyl Group: An electron-withdrawing ester (-R effect) that balances the electronic distribution of the ring. It serves as a masked carboxylic acid, capable of being saponified to yield a rigid dicarboxylic acid framework.

To facilitate predictive modeling in drug design, the core quantitative properties of the scaffold are summarized below.

Table 1: Physicochemical Properties of the Core Scaffold

| Property | Value |

| Chemical Name | 5-(Ethoxycarbonyl)-4-methoxy-2-methylbenzoic acid |

| CAS Registry Number | 2105909-63-3 |

| Molecular Formula | C₁₂H₁₄O₅ |

| Molecular Weight | 238.24 g/mol |

| Monoisotopic Mass | 238.0841 Da |

| Topological Polar Surface Area (TPSA) | 72.8 Ų |

| Hydrogen Bond Donors (HBD) | 1 |

| Hydrogen Bond Acceptors (HBA) | 5 |

Synthetic Functionalization Pathways

The true value of this scaffold lies in its ability to be channeled into distinct chemical spaces based on the chosen reagent conditions.

Fig 1: Divergent synthetic functionalization pathways of the core scaffold.

Experimental Protocols: Causality and Self-Validation

Protocol A: Standardized Amide Coupling via EDC/HOBt Activation

Objective: Selective amidation of the C1-carboxylic acid while preserving the C5-ethoxycarbonyl group. Causality & Choice of Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is selected over traditional reagents like DCC because its urea byproduct is highly water-soluble, allowing for a purely aqueous workup. This bypasses early-stage chromatographic purification, which is critical for high-throughput library generation. HOBt (1-Hydroxybenzotriazole) is added to form a highly reactive active ester intermediate. This prevents the formation of unreactive N-acylurea dead-ends and accelerates the coupling with the incoming amine[2].

Step-by-Step Methodology:

-

Activation: Dissolve 5-ethoxycarbonyl-4-methoxy-2-methylbenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration) under an inert nitrogen atmosphere. Add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir at 0 °C for 30 minutes.

-

Self-Validation Step: The formation of the active ester can be monitored via TLC by quenching a micro-aliquot in methanol to observe the transient methyl ester formation.

-

-

Coupling: Add the target primary amine (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to neutralize the amine hydrochloride and drive the reaction forward. Allow the mixture to warm to ambient temperature and stir for 12 hours.

-

Quenching & Workup: Dilute the reaction mixture with ethyl acetate (10 volumes) and wash sequentially with 1M HCl (to remove unreacted amine and EDC), saturated NaHCO₃ (to remove unreacted starting acid and HOBt), and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.

Protocol B: Selective C4-Demethylation via Boron Tribromide

Objective: Cleavage of the C4-methoxy group to yield a free phenol. Causality & Choice of Reagents: Boron tribromide (BBr₃) is deployed as a highly oxophilic Lewis acid. Unlike hydroiodic acid (HI), which requires harsh refluxing conditions that would concurrently hydrolyze the C5 ester, BBr₃ operates via the formation of an ether-boron complex at low temperatures (-78 °C to ambient), followed by bromide-mediated dealkylation[3]. Recent studies indicate that for specific aryl ethers, this proceeds via a bimolecular mechanism involving two BBr₃-ether adducts, ensuring high regioselectivity[4].

Analytical Characterization and Validation

To ensure the integrity of the synthesized libraries, a rigorous, self-validating analytical workflow must be implemented.

Fig 2: Sequential analytical validation workflow for batch release.

Protocol C: RP-HPLC Method Validation for Purity Assessment

Objective: Quantify the chemical purity of the synthesized derivatives in compliance with ICH Q2(R1) guidelines[5]. Causality & Choice of Parameters: A reversed-phase C18 column is chosen due to the lipophilic nature of the aromatic core (LogP ~2.1). A gradient elution (Water/Acetonitrile with 0.1% Trifluoroacetic acid) ensures sharp peak shapes by suppressing the ionization of any residual carboxylic acids, preventing peak tailing.

Step-by-Step Methodology:

-

System Suitability Test (SST): Inject a blank (diluent) to confirm baseline stability and the absence of carryover. Inject a standard solution (100 µg/mL) of the core scaffold.

-

Self-Validation Step: The system is only validated for use if the standard injection yields a relative standard deviation (RSD) < 2.0% for peak area, a tailing factor < 1.5, and a theoretical plate count (N) > 2000[5].

-

-

Sample Preparation: Dissolve the synthesized batch in HPLC-grade Acetonitrile to a final concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

-

Chromatographic Run: Execute the gradient method (5% to 95% Acetonitrile over 15 minutes) at a flow rate of 1.0 mL/min. Monitor UV absorbance at 254 nm (aromatic ring) and 210 nm (carbonyl groups).

-

Data Analysis: Integrate all peaks with a signal-to-noise ratio (S/N) > 10. Calculate the relative area percent to report the final purity prior to biological screening.

References

-

NextSDS Chemical Substance Database : 5-(ethoxycarbonyl)-4-methoxy-2-methylbenzoic acid (CAS 2105909-63-3). NextSDS.

-

Amide bond formation: beyond the myth of coupling reagents : E. Valeur and M. Bradley, Chemical Society Reviews, 2009, 38, 606-631.

-

Boron tribromide - Chemical Properties and Ether Cleavage : Wikipedia, The Free Encyclopedia.

-

BBr3-Assisted Cleavage of Most Ethers Does Not Follow the Commonly Assumed Mechanism : C. Sousa and P. J. Silva, European Journal of Organic Chemistry, 2013.

-

ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology : U.S. Food and Drug Administration (FDA) / International Council for Harmonisation.

Sources

Navigating the Safety Landscape of 5-Ethoxycarbonyl-4-methoxy-2-methylbenzoic acid: An In-depth Technical Guide

Chemical Identity and Known Classifications

5-Ethoxycarbonyl-4-methoxy-2-methylbenzoic acid is a substituted aromatic carboxylic acid. Its core safety profile, based on available data, is summarized below.[1]

| Identifier | Value |

| Chemical Name | 5-Ethoxycarbonyl-4-methoxy-2-methylbenzoic acid |

| CAS Number | 2105909-63-3 |

| EC Number | 100-321-7 |

Based on the Globally Harmonized System (GHS), this compound is classified with the following hazards:[1]

-

Acute Toxicity, Category 4 (Oral, Dermal, Inhalation)[1]

-

Skin Irritation, Category 2 [1]

-

Eye Irritation, Category 2A [1]

-

Specific Target Organ Toxicity — Single Exposure, Category 3 (May cause respiratory irritation)[1]

These classifications necessitate careful handling and the use of appropriate personal protective equipment (PPE).

Hazard Analysis and Toxicological Profile

The GHS classifications indicate a multi-faceted hazard profile for 5-Ethoxycarbonyl-4-methoxy-2-methylbenzoic acid.

Hazard Statements: [1]

-

H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H336: May cause drowsiness or dizziness.

The primary routes of exposure are ingestion, skin contact, and inhalation. The toxicological effects are likely to be irritation of the skin, eyes, and respiratory tract. While specific LD50 data for this compound are not available, the "Acute Toxicity, Category 4" classification suggests a moderate level of toxicity.

Safe Handling and Personal Protective Equipment (PPE)

Given the known hazards, a stringent set of handling procedures is required. The following protocols are based on best practices for handling substituted benzoic acids with similar hazard profiles.

Engineering Controls

-

Ventilation: All work with this compound, especially when handling the solid form, should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the risk of inhalation.[2][3]

-

Safety Showers and Eyewash Stations: These should be readily accessible in the immediate vicinity of the work area.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for minimizing exposure.

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[2][4]

-

Skin Protection:

-

Respiratory Protection: In situations where dust or aerosols may be generated and engineering controls are insufficient, a NIOSH-approved respirator is recommended.[4]

The following diagram illustrates the workflow for ensuring personal safety when handling this compound.

First-Aid Measures

In the event of exposure, immediate action is critical. The following first-aid measures are recommended based on the compound's hazard classification and information for similar chemicals.

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.[4]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical advice.[4][5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Storage and Disposal

Proper storage and disposal are essential for laboratory safety and environmental protection.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][6]

-

Keep away from incompatible materials such as strong oxidizing agents.[4][6]

Disposal

-

Dispose of this chemical and its container in accordance with local, regional, and national regulations.[4][5]

-

Do not allow the material to enter drains or waterways.[5]

The decision-making process for handling spills and waste is outlined in the following diagram.

Role in Research and Drug Development

Substituted benzoic acids are important building blocks in medicinal chemistry and materials science. While specific applications of 5-Ethoxycarbonyl-4-methoxy-2-methylbenzoic acid are not widely documented, its structural motifs suggest potential utility as an intermediate in the synthesis of more complex molecules. Similar compounds, such as 4-Methoxy-2-methylbenzoic acid, are used in the development of pharmaceuticals, including anti-inflammatory and analgesic agents, as well as in the synthesis of agrochemicals like herbicides.[7][8] Researchers using this compound should do so with a clear understanding of its potential hazards and handle it with the utmost care.

Conclusion

While a complete safety data sheet for 5-Ethoxycarbonyl-4-methoxy-2-methylbenzoic acid (CAS 2105909-63-3) is not currently available, its GHS classification provides a solid foundation for a robust safety protocol. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergency situations, researchers can handle this compound safely and effectively. The information presented in this guide, synthesized from available data and the safety profiles of structurally related compounds, is intended to empower researchers to work with this chemical with a high degree of confidence and safety.

References

-

NextSDS. 5-(ethoxycarbonyl)-4-methoxy-2-methylbenzoic acid — Chemical Substance Information. Available at: [Link]

-

SDS Manager. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. Available at: [Link]

-

VelocityEHS. Benzoic Acid – Uses and Safety. Available at: [Link]

-

Chemical Safety. SDS of Benzoic Acid: Important Data and Information Collected. Available at: [Link]

-

New Jersey Department of Health. Benzoic Acid - Hazardous Substance Fact Sheet. Available at: [Link]

-

EMBIBE. Classification of Carboxylic Acids: Overview, Structure, Functional Groups. Available at: [Link]

-

Angene Chemical. Safety Data Sheet. Available at: [Link]

-

Philip Harris. SAFETY DATA SHEET. Available at: [Link]

-

ChemRadar. Carboxylic acids, di-, C4-6 CAS#68603-87-2 | GHS Classification Search Tool. Available at: [Link]

-

PubChem. 4-Methoxy-2-methylbenzoic acid. Available at: [Link]

-

ChemAnalyst. 4-Methoxy-2-methylbenzoic acid: Synthesis, Properties, and Applications. Available at: [Link]

Sources

- 1. nextsds.com [nextsds.com]

- 2. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US [sdsmanager.com]

- 3. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]

- 4. fishersci.com [fishersci.com]

- 5. westliberty.edu [westliberty.edu]

- 6. tcichemicals.com [tcichemicals.com]

- 7. chemimpex.com [chemimpex.com]

- 8. nbinno.com [nbinno.com]

Thermodynamic stability of 5-Ethoxycarbonyl-4-methoxy-2-methylbenzoic acid

An In-Depth Technical Guide to the Thermodynamic Stability of 5-Ethoxycarbonyl-4-methoxy-2-methylbenzoic acid

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 5-Ethoxycarbonyl-4-methoxy-2-methylbenzoic acid. While specific experimental data for this compound is not extensively available in public literature, this document outlines the foundational principles and detailed experimental protocols necessary to characterize its thermal behavior. By leveraging established analytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), researchers and drug development professionals can elucidate the intrinsic stability, predict potential degradation pathways, and establish optimal storage and handling conditions. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and grounding its recommendations in authoritative analytical standards.

Introduction: The Imperative of Thermodynamic Stability in Drug Development

The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical attribute that directly influences its safety, efficacy, and shelf-life.[1] For a molecule such as 5-Ethoxycarbonyl-4-methoxy-2-methylbenzoic acid, a substituted benzoic acid derivative, understanding its response to thermal stress is paramount during all phases of drug development. This guide will provide the scientific rationale and detailed methodologies to thoroughly characterize its stability profile.

The core functional groups of 5-Ethoxycarbonyl-4-methoxy-2-methylbenzoic acid—a carboxylic acid, an ethoxycarbonyl (ester), a methoxy (ether) group, and a substituted aromatic ring—all present potential loci for thermal degradation. A comprehensive stability assessment will therefore investigate events such as melting, decomposition, sublimation, and solid-state transitions.

Theoretical Framework: Understanding Thermal Events

Before delving into experimental design, it is crucial to understand the key thermodynamic events that can be measured.

-

Melting (Fusion): The transition from a solid to a liquid state. It is an endothermic process observed as a sharp peak in a Differential Scanning Calorimetry (DSC) thermogram. The melting point is a key indicator of purity.

-

Decomposition: The chemical breakdown of a compound into simpler substances. This is typically observed as a mass loss in Thermogravimetric Analysis (TGA).[2][3] The onset temperature of decomposition is a primary measure of thermal stability.

-

Sublimation: The direct transition from a solid to a gaseous state. This can be observed as a mass loss in TGA without a corresponding melting endotherm in DSC.[4][5]

-

Polymorphism: The ability of a solid material to exist in more than one form or crystal structure. Different polymorphs can have different melting points and stabilities. DSC is a powerful tool for identifying polymorphic transitions.[6]

The following diagram illustrates the logical workflow for assessing thermodynamic stability.

Caption: Workflow for Thermodynamic Stability Assessment.

Experimental Protocols

The following protocols are designed to provide a robust and comprehensive evaluation of the thermodynamic stability of 5-Ethoxycarbonyl-4-methoxy-2-methylbenzoic acid.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and detect any solid-state transitions (e.g., polymorphism).[7][8]

Rationale: DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[7] This allows for the precise determination of thermal events. The sharpness of the melting peak can also provide an indication of sample purity.

Experimental Protocol:

-

Instrument: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of 5-Ethoxycarbonyl-4-methoxy-2-methylbenzoic acid into a hermetically sealed aluminum pan. Use an empty sealed pan as a reference.

-

Atmosphere: Inert nitrogen or argon, with a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp from 30°C to a temperature sufficiently above the expected melting point but below the onset of decomposition (a preliminary TGA scan is recommended to determine this). A heating rate of 10°C/min is standard.

-

Hold isothermally for 2 minutes.

-

Cool to 30°C at a rate of 10°C/min.

-

-

Data Analysis:

-

Determine the onset temperature and peak maximum of the melting endotherm.

-

Integrate the peak area to calculate the enthalpy of fusion (ΔHfus).

-

Examine the thermogram for any other endothermic or exothermic events that may indicate phase transitions.

-

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and quantify mass loss due to volatilization, sublimation, or decomposition.[2][6]

Rationale: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[3] This technique is essential for identifying the temperature at which the material begins to degrade and for quantifying the loss of volatile components.[6]

Experimental Protocol:

-

Instrument: A Thermogravimetric Analyzer. For more detailed analysis, a TGA coupled to a Mass Spectrometer (MS) or Fourier-Transform Infrared Spectrometer (FTIR) is recommended for evolved gas analysis.

-

Sample Preparation: Accurately weigh 5-10 mg of 5-Ethoxycarbonyl-4-methoxy-2-methylbenzoic acid into a ceramic or aluminum TGA pan.

-

Atmosphere:

-

Inert: Nitrogen or Argon at a flow rate of 20-50 mL/min to assess intrinsic thermal stability.

-

Oxidative: Air or Oxygen at the same flow rate to evaluate stability in the presence of an oxidant.

-

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp from 30°C to 600°C at a heating rate of 10°C/min.

-

-

Data Analysis:

-

Determine the onset temperature of decomposition (Tonset) from the TGA curve, often defined as the temperature at which 5% mass loss occurs.

-

Identify the temperature of maximum mass loss rate (Tpeak) from the derivative thermogravimetric (DTG) curve.

-

Analyze the evolved gases using MS or FTIR to identify the degradation products.

-

Predicted Thermal Behavior and Potential Degradation Pathways

Based on the chemical structure of 5-Ethoxycarbonyl-4-methoxy-2-methylbenzoic acid, several degradation pathways can be hypothesized.

Sources

- 1. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. veeprho.com [veeprho.com]

- 4. akjournals.com [akjournals.com]

- 5. researchgate.net [researchgate.net]

- 6. improvedpharma.com [improvedpharma.com]

- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Solubility Profile of 5-Ethoxycarbonyl-4-methoxy-2-methylbenzoic Acid in Organic Solvents: A Technical Guide

Executive Summary

In the landscape of rational drug design and active pharmaceutical ingredient (API) synthesis, highly functionalized benzoic acid derivatives serve as critical synthetic scaffolds. 5-Ethoxycarbonyl-4-methoxy-2-methylbenzoic acid (CAS: 2105909-63-3) is a prime example of a multi-substituted aromatic intermediate. Understanding its thermodynamic solubility profile in various organic solvents is paramount for optimizing crystallization, reaction kinetics, and liquid-liquid extraction processes.

This whitepaper provides an in-depth mechanistic analysis of the solvation thermodynamics of 5-Ethoxycarbonyl-4-methoxy-2-methylbenzoic acid. By synthesizing predictive chemical principles with established empirical frameworks for substituted benzoic acids [1], we establish a comprehensive guide for predicting, measuring, and validating its solubility profile.

Structural Analysis and Predictive Solvation Thermodynamics

To predict the solubility of 5-Ethoxycarbonyl-4-methoxy-2-methylbenzoic acid, we must deconstruct its structural moieties and understand how they interact with different solvent classes. As an Application Scientist, I approach solvation not merely as "dissolving," but as the thermodynamic disruption of the crystalline lattice in favor of solvent-solute interactions.

The molecule features four distinct functional groups on a benzene core:

-

Carboxylic Acid (-COOH): Acts as a strong hydrogen-bond donor and acceptor. In non-polar solvents (e.g., hexane, toluene), carboxylic acids undergo intermolecular hydrogen bonding to form stable dimers, which drastically alters their apparent solubility [2]. In protic solvents (e.g., methanol, ethanol), the solvent disrupts these dimers, leading to high solubility.

-

Ethoxycarbonyl (-COOCH₂CH₃): An ester linkage that introduces polar aprotic character. It acts as a hydrogen-bond acceptor, significantly enhancing solubility in polar aprotic solvents like acetone and ethyl acetate via dipole-dipole interactions.

-

Methoxy (-OCH₃): An ether group that provides additional weak hydrogen-bond accepting capabilities and increases the overall electron density of the aromatic ring.

-

Methyl (-CH₃): A purely lipophilic moiety that increases the compound's affinity for non-polar hydrocarbon solvents.

Predictive Quantitative Solubility Data

Because highly specific pharmaceutical intermediates often lack published, standardized solubility databases, we extrapolate quantitative baselines from the IUPAC-NIST Solubility Data Series for structurally analogous substituted benzoic acids [3].

Below is the predictive solubility matrix for 5-Ethoxycarbonyl-4-methoxy-2-methylbenzoic acid at standard ambient temperature (25°C).

| Solvent Class | Representative Solvent | Predicted Solubility Range ( g/100g solvent) | Primary Solvation Mechanism |

| Polar Protic | Methanol | 25.0 – 35.0 | Strong H-bond donation/acceptance; lattice disruption. |

| Polar Protic | Ethanol | 20.0 – 30.0 | H-bond network integration; slightly lower than methanol due to solvent bulk. |

| Polar Aprotic | Acetone | 15.0 – 25.0 | Dipole-dipole interactions with ester/ether groups. |

| Polar Aprotic | Ethyl Acetate | 10.0 – 18.0 | "Like-dissolves-like" affinity with the ethoxycarbonyl moiety. |

| Aromatic Non-Polar | Toluene | 2.0 – 5.0 | Hydrophobic interactions with the methyl group and benzene ring; solute dimerization. |

| Aliphatic Non-Polar | Hexane | < 1.0 | Highly restricted; relies entirely on carboxylic acid dimerization to shield polarity. |

Table 1: Predicted solubility profile based on thermodynamic modeling of substituted benzoic acid derivatives at 25°C.

Experimental Methodology: The Self-Validating System

To transition from predictive models to empirical certainty, a robust experimental protocol is required. We employ the Miniaturized Shake-Flask Method coupled with High-Performance Liquid Chromatography (HPLC-UV) .

Why this specific methodology? Dynamic methods (like laser monitoring) are prone to supersaturation artifacts. The shake-flask method guarantees true thermodynamic equilibrium [2]. Furthermore, quantifying the dissolved solute via HPLC-UV rather than simple gravimetry or titrimetry ensures that any degradation products (e.g., ester hydrolysis) do not artificially inflate the solubility values [4]. This creates a self-validating loop: we confirm both the amount dissolved and the integrity of the dissolved species.

Step-by-Step Protocol: Equilibrium Solubility Determination

Phase 1: Thermodynamic Equilibration

-

Preparation: Dispense 5.0 mL of the target organic solvent into a 10 mL borosilicate glass vial equipped with a PTFE-lined screw cap.

-

Solute Addition: Add 5-Ethoxycarbonyl-4-methoxy-2-methylbenzoic acid in 50 mg increments until a visible, persistent solid suspension remains (indicating supersaturation).

-

Incubation: Place the sealed vials in a thermostatic shaking incubator set to 25.0 ± 0.1 °C. Shake continuously at 150 rpm for 48 hours to ensure complete thermodynamic equilibrium between the solid lattice and the solvated state.

Phase 2: Phase Separation 4. Isolation: Transfer the suspension to a temperature-controlled centrifuge. Centrifuge at 10,000 rpm for 15 minutes at 25.0 °C to pellet the undissolved solid. 5. Filtration (Optional but Recommended): Carefully extract the supernatant using a syringe and pass it through a 0.22 µm PTFE syringe filter to remove any micro-particulates. Crucial Step: Discard the first 0.5 mL of filtrate to account for membrane adsorption.

Phase 3: HPLC-UV Quantification 6. Dilution: Quantitatively dilute a 100 µL aliquot of the filtered supernatant with the HPLC mobile phase (e.g., 1:100 or 1:1000) to ensure the concentration falls within the linear dynamic range of the UV detector. 7. Chromatographic Analysis:

- Column: C18 Reverse-Phase (5 µm, 4.6 × 150 mm).

- Mobile Phase: Isocratic elution using 60:40 Methanol : 0.05 M Ammonium Acetate buffer (pH 4.4) [4].

- Flow Rate: 1.0 mL/min.

- Detection: UV absorbance at 254 nm.

- Calculation: Integrate the peak area and interpolate the concentration using a pre-established multi-point calibration curve of the pure reference standard.

Workflow Visualization

The following diagram illustrates the logical flow of the thermodynamic solubility determination protocol, emphasizing the transition from physical equilibration to analytical quantification.

Figure 1: Analytical workflow for the thermodynamic solubility determination of benzoic acid derivatives.

Conclusion

The solubility profile of 5-Ethoxycarbonyl-4-methoxy-2-methylbenzoic acid is heavily dictated by its complex functionalization. While the carboxylic acid drives high solubility in protic solvents via hydrogen bonding, the ethoxycarbonyl and methoxy groups unlock significant solubility in polar aprotic environments. By employing the rigorously self-validating shake-flask to HPLC-UV pipeline described above, researchers can generate highly accurate, reproducible solubility data essential for downstream chemical processing and formulation development.

References

-

MDPI. "Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures." Available at: [Link]

-

ACS Publications. "Solubility Measurement and Thermodynamic Modeling of Benzoic Acid in Monosolvents and Binary Mixtures." Available at: [Link]

-

ResearchGate. "Validation of a HPLC method for the determination of benzoic acid and sorbic acid in noodles." Available at: [Link]

An In-depth Technical Guide to the Putative Mechanisms of Action of 5-Ethoxycarbonyl-4-methoxy-2-methylbenzoic Acid Derivatives

Introduction

The landscape of drug discovery is continually evolving, with novel chemical entities holding the promise of addressing unmet medical needs. Benzoic acid derivatives represent a privileged scaffold in medicinal chemistry, with various analogues demonstrating a wide array of biological activities. This technical guide focuses on a specific, yet underexplored, class of these compounds: 5-Ethoxycarbonyl-4-methoxy-2-methylbenzoic acid derivatives . While direct, extensive research on the precise mechanism of action of this particular substitution pattern is nascent, by examining the activities of structurally related molecules, we can infer and propose several plausible biological targets and pathways. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of these potential mechanisms, supported by evidence from analogous compounds, and will detail experimental workflows to validate these hypotheses.

Part 1: Postulated Mechanisms of Action

Based on the structural motifs present in 5-ethoxycarbonyl-4-methoxy-2-methylbenzoic acid derivatives—namely the benzoic acid core, the methoxy group, and the ethoxycarbonyl substituent—we can hypothesize several primary mechanisms of action. These are informed by the known biological activities of similar chemical structures found in the scientific literature.

Phosphodiesterase (PDE) Inhibition

One of the most prominent activities of various substituted benzoic acid and related heterocyclic derivatives is the inhibition of phosphodiesterases (PDEs). PDEs are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in a multitude of cellular signaling pathways.[1][2] By inhibiting PDEs, the intracellular levels of these cyclic nucleotides rise, leading to the activation of downstream effectors like protein kinase A (PKA) and protein kinase G (PKG).

The PDE4 subfamily, which is specific for cAMP, is a particularly attractive target for inflammatory diseases.[2][3] The core scaffold of many PDE4 inhibitors often contains a catechol-ether moiety, which can be mimicked by the methoxy-substituted phenyl ring in our compound of interest.[3] The ethoxycarbonyl group could potentially engage in hydrogen bonding or occupy hydrophobic pockets within the enzyme's active site, contributing to binding affinity and selectivity.[1]

Key Insights for 5-Ethoxycarbonyl-4-methoxy-2-methylbenzoic Acid Derivatives: The presence of the methoxy and ethoxycarbonyl groups suggests that these derivatives may fit into the active site of PDE enzymes, particularly PDE4. The methoxy group could mimic the catechol-ether interactions seen in established PDE4 inhibitors like rolipram, while the ethoxycarbonyl group could provide additional binding interactions.[1][3]

Modulation of the Proteostasis Network

Recent studies have highlighted the role of benzoic acid derivatives in modulating the cellular proteostasis network, which is responsible for protein synthesis, folding, and degradation.[4] Specifically, certain derivatives have been shown to enhance the activity of the two primary protein degradation systems: the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP).[4]

Compounds such as 3-chloro-4-methoxybenzoic acid have demonstrated the ability to increase the activity of cathepsins B and L, key lysosomal proteases.[4] This suggests that the 4-methoxybenzoic acid scaffold could be a promising starting point for developing novel modulators of proteostasis, which has implications for age-related diseases and cancer.

Key Insights for 5-Ethoxycarbonyl-4-methoxy-2-methylbenzoic Acid Derivatives: The 4-methoxybenzoic acid core is a shared feature with compounds known to modulate proteostasis. It is plausible that the addition of the ethoxycarbonyl and methyl groups could fine-tune this activity, potentially enhancing potency or altering selectivity towards specific components of the UPP or ALP.

Anticancer Activity via Signaling Pathway Inhibition

Derivatives of 4-methoxybenzoic acid have also shown significant promise as anticancer agents by targeting critical cell survival pathways.[5] A notable example is the inhibition of the Akt/NF-κB signaling pathway. The serine/threonine kinase Akt is a central regulator of cell survival and proliferation, and its activation leads to the downstream activation of the transcription factor NF-κB, which promotes the expression of anti-apoptotic genes.[5] Disruption of this pathway can induce apoptosis in cancer cells.

Key Insights for 5-Ethoxycarbonyl-4-methoxy-2-methylbenzoic Acid Derivatives: The core structure of these derivatives is similar to compounds that have been shown to possess anticancer properties. The specific substitution pattern of an ethoxycarbonyl, a methoxy, and a methyl group on the benzoic acid ring could confer specific interactions with protein kinases like Akt or other components of pro-survival signaling pathways. For instance, a resveratrol derivative with methyl and methoxy substitutions showed enhanced binding to mTOR, a key regulator of cell growth and autophagy.[6]

Part 2: Experimental Validation Protocols

To investigate the hypothesized mechanisms of action for 5-Ethoxycarbonyl-4-methoxy-2-methylbenzoic acid derivatives, a series of well-defined experimental protocols are necessary.

Protocol: In Vitro Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine if the compounds inhibit the activity of various PDE isoforms, with a focus on PDE4.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human PDE enzymes (e.g., PDE4B, PDE4D) and the fluorescently labeled substrate (e.g., cAMP) are commercially available. Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA).

-

Compound Preparation: Dissolve the test compounds in DMSO to create stock solutions. Perform serial dilutions to obtain a range of concentrations for IC50 determination.

-

Assay Procedure:

-

Add the PDE enzyme to the wells of a microplate containing the reaction buffer.

-

Add the test compound at various concentrations and incubate for a short period (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding the fluorescently labeled cAMP substrate.

-

Allow the reaction to proceed for a defined time (e.g., 60 minutes) at room temperature.

-

Stop the reaction by adding a stop reagent containing a binding agent that specifically binds to the unhydrolyzed substrate.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization or other relevant signal using a microplate reader. The signal will be proportional to the amount of unhydrolyzed substrate.

-

Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Expected Outcome: A dose-dependent inhibition of PDE activity, evidenced by a decrease in the hydrolysis of the cAMP substrate, would support this mechanism. The IC50 values will quantify the potency of the derivatives.

Protocol: Cell-Based Proteostasis Modulation Assay

Objective: To assess the effect of the compounds on the activity of the proteasome and lysosomal pathways in a cellular context.

Methodology:

-

Cell Culture: Culture a suitable human cell line (e.g., human foreskin fibroblasts or a cancer cell line) in appropriate media.

-

Compound Treatment: Seed the cells in multi-well plates and allow them to adhere. Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 hours).

-

Proteasome Activity Assay:

-

Lyse the cells to release the proteasomes.

-

Use a commercially available kit that employs a fluorogenic substrate specific for the chymotrypsin-like, trypsin-like, or caspase-like activity of the proteasome.

-

Measure the fluorescence intensity over time to determine the rate of substrate cleavage.

-

-

Cathepsin Activity Assay:

-

Use a cell-permeable fluorogenic substrate for cathepsins B and L.

-

Treat the cells with the substrate and the test compounds.

-

Measure the increase in fluorescence, which corresponds to cathepsin activity.[4]

-

-

Data Analysis: Compare the proteasome and cathepsin activities in treated cells to vehicle-treated control cells. An increase in activity would indicate a positive modulation of the proteostasis network.

Protocol: Akt/NF-κB Pathway Inhibition Assay (Western Blotting)

Objective: To determine if the compounds inhibit the phosphorylation of Akt and the activation of NF-κB in cancer cells.

Methodology:

-

Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., prostate or lung cancer cells) and treat with the test compounds at various concentrations for different time points.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt), total Akt, phosphorylated IκBα (an indicator of NF-κB activation), and total IκBα. Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.

-

Expected Outcome: A decrease in the ratio of p-Akt/total Akt and p-IκBα/total IκBα in compound-treated cells compared to controls would indicate inhibition of the Akt/NF-κB pathway.

Part 3: Data Presentation and Visualization

Comparative IC50 Values of Structurally Related PDE Inhibitors

| Compound Class | Target | IC50 (µM) | Reference |

| Pyrazole Derivatives | PDE4D | 0.021 - 82 | [1] |

| Benzimidazole Derivatives | PDE4 | - | [7] |

| Catechol-Ether Derivatives | PDE4 | Micromolar range | [3] |

Cytotoxicity of Structurally Related Benzoic Acid Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 5-(3-hydroxy-4-methoxyphenethyl)-2-methoxy-3-methylphenol (SM-3) | A549 (Lung Cancer) | 72.74 ± 0.13 | [6] |

| SM-3 | H292 (Lung Cancer) | 67.66 ± 0.10 | [6] |

| SM-3 | H460 (Lung Cancer) | 43.24 ± 0.11 | [6] |

Visualizations

Figure 1: Hypothesized PDE4 Inhibition Pathway

Caption: Proposed mechanism of PDE4 inhibition, leading to increased cAMP levels.

Figure 2: Experimental Workflow for Western Blot Analysis

Caption: Step-by-step workflow for Western blot analysis of signaling pathway inhibition.

Conclusion

While the precise molecular targets of 5-Ethoxycarbonyl-4-methoxy-2-methylbenzoic acid derivatives remain to be definitively elucidated, the structural similarities to known bioactive compounds provide a strong foundation for hypothesizing their mechanisms of action. This guide has outlined three plausible pathways: phosphodiesterase inhibition, modulation of the proteostasis network, and interference with cancer cell signaling pathways. The detailed experimental protocols provided offer a clear roadmap for researchers to systematically investigate these possibilities. The validation of any of these mechanisms could pave the way for the development of this promising class of compounds into novel therapeutics for a range of diseases.

References

- 5-(ethoxycarbonyl)-4-methoxy-2-methylbenzoic acid — Chemical Substance Information - NextSDS. (n.d.).

- Card, G. L., et al. (2005). A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. Nature Biotechnology, 23(2), 201-207.

- Toure, A. A., et al. (2022). Free Radical Scavenging Activity of Five Benzoic Acid Derivatives: A Theoretical M06-2X Study. Preprints.org.

- Gkantzou, E., et al. (2021). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Molecules, 26(11), 3354.

- Schreuder, H., et al. (2020). Discovery of 4-((2S,4S)-4-Ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases. Journal of Medicinal Chemistry, 63(11), 5916-5932.

- Krajcovicova, S., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry, 9, 168-174.

- BenchChem. (2025). Application Notes and Protocols: The Role of 4-Methoxybenzoic Acid in Pharmaceutical Synthesis.

- Al-Hadedi, A. A. M., et al. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank, 2021(2), M1218.

- Deng, X., et al. (2012). 3-Ethoxycarbonyl-2-hydroxy-6-methoxy-4-methylbenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1420.

- Conti, M., & Beavo, J. (2007). PDE4B inhibitors and uses therefor. Google Patents.

- Perrier, H., et al. (2003). 2-Substituted-4-methoxybenzimidazole-based PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(10), 1759-1762.

- Li, C. S., et al. (1998). Cyclooxygenase-2 Inhibitors. Synthesis and Pharmacological Activities of 5-Methanesulfonamido-1-indanone Derivatives. Journal of Medicinal Chemistry, 41(25), 5045-5054.

- BenchChem. (2025). Biological activity of 4-Methoxybenzoic acid and its derivatives.

- Matera, M. G., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Molecules, 28(14), 5468.

- 2-2-azidoethoxy-d4-methyl-4-2-chlorophenyl-3-ethoxycarbonyl-5-methoxy. (n.d.).

- Pinyo, S., et al. (2023). Substituents introduction of methyl and methoxy functional groups on resveratrol stabilizes mTOR binding for autophagic cell death and suppresses cancer stemness in human lung cancer cells. Scientific Reports, 13(1), 16671.

- Yanagi, T., et al. (1999). Synthesis and pharmacological activity of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4- pyrrolidinyl]benzamide (TKS159) and its optical isomers. Chemical & Pharmaceutical Bulletin, 47(11), 1650-1654.

- Schubart, A., et al. (2020). Discovery of 4-((2 S ,4 S )-4-Ethoxy-1-((5-methoxy-7-methyl-1 H -indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases. Journal of Medicinal Chemistry, 63(11).

Sources

- 1. bl831.als.lbl.gov [bl831.als.lbl.gov]

- 2. WO2006078287A2 - Pde4b inhibitors and uses therefor - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. d-nb.info [d-nb.info]

- 7. 2-Substituted-4-methoxybenzimidazole-based PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Laboratory Synthesis of 5-Ethoxycarbonyl-4-methoxy-2-methylbenzoic Acid

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, step-by-step guide for the laboratory-scale synthesis of 5-Ethoxycarbonyl-4-methoxy-2-methylbenzoic acid, a substituted aromatic carboxylic acid with potential applications as an intermediate in medicinal chemistry and materials science. The synthetic strategy is built upon a logical sequence of established organic transformations, beginning with a commercially available substituted benzoic acid. The protocol is designed to be robust and reproducible, with a strong emphasis on explaining the chemical principles that govern each step, from regioselective electrophilic substitution to chemoselective oxidation and sterically controlled esterification. This guide is intended to provide researchers with not only a detailed procedure but also the scientific rationale required to troubleshoot and adapt the synthesis for their specific needs.

Introduction and Synthetic Strategy

The target molecule, 5-Ethoxycarbonyl-4-methoxy-2-methylbenzoic acid, is a polysubstituted benzene ring featuring three distinct functional groups: a carboxylic acid, an ester, and a methoxy ether. Such molecules are valuable as building blocks in the synthesis of more complex chemical entities. The synthetic route detailed herein was designed based on a retrosynthetic analysis that leverages the directing effects of the substituents on the aromatic ring and the differential reactivity of the functional groups.

Our forward synthesis commences with 4-methoxy-2-methylbenzoic acid. The key transformations include:

-

Regioselective Formylation: Introduction of a formyl group onto the aromatic ring. The position of this new substituent is controlled by the directing effects of the existing groups.

-

Chemoselective Oxidation: Conversion of the newly introduced aldehyde into a carboxylic acid without affecting the other sensitive groups on the molecule.

-

Selective Esterification: Esterification of the less sterically hindered of the two carboxylic acids to yield the final product.

This multi-step approach is illustrated in the workflow diagram below. Each step has been optimized to ensure high yields and purity of the intermediates and the final product.

Caption: Overall workflow for the synthesis of the target compound.

Materials and Reagents

For the successful execution of this synthesis, it is imperative to use reagents of appropriate purity and to handle them according to standard laboratory safety procedures.

| Reagent | Grade | Supplier Recommendation | Notes |

| 4-Methoxy-2-methylbenzoic acid | ≥98% | Sigma-Aldrich, TCI | Starting material. |

| Hexamethylenetetramine (HMTA) | ≥99% | Acros Organics, Alfa Aesar | Formylating agent. Must be kept dry. |

| Trifluoroacetic acid (TFA) | Reagent grade, ≥99% | Sigma-Aldrich, Fisher | Solvent and catalyst. Corrosive. |

| Potassium permanganate (KMnO₄) | ACS reagent, ≥99% | Fisher Chemical, VWR | Oxidizing agent. Strong oxidizer. |

| Sodium bisulfite (NaHSO₃) | Reagent grade | Sigma-Aldrich | Used for quenching permanganate. |

| Ethanol (EtOH) | Anhydrous, 200 proof | Decon Labs, Pharmco-Aaper | Reagent and solvent for esterification. |

| Sulfuric acid (H₂SO₄) | ACS reagent, 95-98% | J.T. Baker, EMD Millipore | Catalyst for esterification. Corrosive. |

| Diethyl ether | ACS grade, anhydrous | Fisher Chemical | Extraction solvent. |

| Ethyl acetate | ACS grade | VWR | Extraction solvent and for chromatography. |

| Hydrochloric acid (HCl) | ACS reagent, 37% | Sigma-Aldrich | For pH adjustment during workup. Corrosive. |

| Sodium bicarbonate (NaHCO₃) | ACS grade | Fisher Chemical | For neutralization washes. |

| Anhydrous magnesium sulfate (MgSO₄) | Reagent grade | Sigma-Aldrich | Drying agent. |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |

Detailed Experimental Protocols

Safety Precaution: All steps should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

Step 1: Regioselective Formylation of 4-Methoxy-2-methylbenzoic Acid

Principle: This step employs a modified Duff reaction to introduce a formyl group (-CHO) onto the aromatic ring.[1] The reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically trifluoroacetic acid (TFA).[2] The regioselectivity is dictated by the electronic properties of the substituents. The potent electron-donating methoxy group is a strong ortho, para-director. Formylation occurs preferentially at the C5 position, which is para to the methoxy group and sterically accessible.[3]

Caption: Formylation of the starting material to yield the aldehyde intermediate.

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxy-2-methylbenzoic acid (10.0 g, 60.2 mmol).

-

In the fume hood, carefully add trifluoroacetic acid (100 mL). Stir the mixture until the solid is completely dissolved.

-

To the stirred solution, add hexamethylenetetramine (12.6 g, 90.3 mmol) portion-wise over 15 minutes. The addition may be exothermic.

-

Once the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) using a heating mantle and an oil bath. Maintain reflux for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 7:3 Hexane/Ethyl Acetate with 1% acetic acid).

-

After cooling to room temperature, pour the reaction mixture into a 500 mL beaker containing 200 mL of 2 M hydrochloric acid.

-

Heat the aqueous mixture to 60 °C for 1 hour to ensure complete hydrolysis of the imine intermediate.

-

Cool the mixture in an ice bath. A precipitate of the product will form.

-

Collect the solid product by vacuum filtration, washing the filter cake with cold water (3 x 50 mL).

-

Dry the crude product under vacuum. The product, 5-formyl-4-methoxy-2-methylbenzoic acid, can be purified further by recrystallization from an ethanol/water mixture if necessary.

Step 2: Chemoselective Oxidation of the Formyl Group

Principle: This step involves the oxidation of the formyl group of the intermediate to a carboxylic acid, yielding a dicarboxylic acid derivative. Potassium permanganate (KMnO₄) is a powerful oxidizing agent well-suited for this transformation.[4][5] The reaction is performed in a slightly basic aqueous solution. Under these mild conditions, the aldehyde is readily oxidized, while the alkyl (methyl) and ether (methoxy) groups on the aromatic ring remain intact.[6] A final acidic workup protonates the carboxylate salts to give the dicarboxylic acid.

Procedure:

-

In a 1 L three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend the crude 5-formyl-4-methoxy-2-methylbenzoic acid (10.4 g, 53.6 mmol) in 400 mL of water containing sodium carbonate (6.8 g, 64.3 mmol).

-

In a separate beaker, prepare a solution of potassium permanganate (10.2 g, 64.5 mmol) in 200 mL of water.

-

Warm the suspension of the benzoic acid derivative to 40 °C and add the potassium permanganate solution dropwise over 1 hour, maintaining the temperature between 40-50 °C. The purple color of the permanganate will disappear as it reacts, and a brown precipitate of manganese dioxide (MnO₂) will form.

-

After the addition is complete, continue stirring at 50 °C for an additional hour, or until a spot test with filter paper shows no remaining purple permanganate.

-

Cool the reaction mixture to room temperature and quench any excess permanganate by adding a saturated aqueous solution of sodium bisulfite until the mixture becomes colorless (except for the brown MnO₂ precipitate).

-

Filter the mixture through a pad of Celite to remove the manganese dioxide, washing the Celite pad with hot water (2 x 50 mL).

-

Combine the filtrates and cool in an ice bath. Carefully acidify the clear solution to pH 2 by the slow addition of concentrated hydrochloric acid.

-

A white precipitate of 4-methoxy-2-methylterephthalic acid will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 3: Selective, Sterically Hindered Fischer Esterification

Principle: The final step is a Fischer-Speier esterification to convert one of the two carboxylic acids into an ethyl ester.[7] This selectivity is achieved due to the significant difference in steric hindrance around the two carboxylic groups. The carboxylic acid at the C1 position is flanked by a methoxy group and a bulky methyl group at the C2 position. This steric congestion makes it significantly less accessible to the alcohol nucleophile compared to the carboxylic acid at the C5 position.[8] By using a controlled amount of ethanol and catalytic acid under reflux, the less hindered C5 carboxyl group is preferentially esterified.

Procedure:

-

Place the dry 4-methoxy-2-methylterephthalic acid (10.0 g, 44.6 mmol) into a 500 mL round-bottom flask.

-

Add a large excess of anhydrous ethanol (250 mL). While ethanol is the reactant, it also serves as the solvent to drive the equilibrium towards the product.

-

Carefully add concentrated sulfuric acid (2.5 mL) dropwise to the stirred suspension.

-

Fit the flask with a reflux condenser and heat the mixture to a gentle reflux for 6-8 hours. The reaction progress should be monitored by TLC or LC-MS to maximize the formation of the mono-ester and minimize the di-ester byproduct.

-

After cooling, remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in 200 mL of diethyl ether and transfer to a separatory funnel.

-

Wash the ether solution with 100 mL of water, followed by two 100 mL portions of a saturated sodium bicarbonate solution to remove unreacted dicarboxylic acid and the sulfuric acid catalyst. (Caution: CO₂ evolution).

-

Wash the organic layer with 100 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude material by column chromatography on silica gel (eluent: gradient of hexane/ethyl acetate, e.g., from 9:1 to 7:3) to isolate the pure 5-Ethoxycarbonyl-4-methoxy-2-methylbenzoic acid.

Characterization

The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure, including the number and environment of protons and carbons.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the key functional groups (e.g., C=O stretch of the acid and ester, O-H stretch of the acid).

-

Melting Point: To assess the purity of the final solid product.

References

- Duff, J. C.; Bills, E. J. A new general method for the preparation of o-hydroxyaldehydes from phenols and hexamethylenetetramine. J. Chem. Soc.1932, 1987-1988.

- Ogata, Y.; Kawasaki, A.; Sugiura, F. Kinetics of the Duff reaction of phenol with hexamethylenetetramine. Tetrahedron1968, 24(14), 5001-5010.

- Lee, D. G. Oxidation of Organic Compounds by Permanganate. In Oxidation in Organic Chemistry; Trahanovsky, W. S., Ed.; Academic Press: New York, 1982; Part D, pp 147-206.

-

Chemistry LibreTexts. Oxidation of Organic Molecules by KMnO4. Available online: [Link][4]

-

GeeksforGeeks. Oxidation of Aldehydes, Ketones and Carboxylic Acids. Available online: [Link][6]

- Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895, 28(3), 3252-3258.

- Otera, J.

-

Newman, M. S. A New Method for the Esterification of Certain Sterically Hindered Acids. J. Am. Chem. Soc.1941 , 63(9), 2431–2434.[8]

-

PrepChem. Synthesis of methyl 5-formyl-2-methoxybenzoate. Available online: [Link][9]

Sources

- 1. Duff reaction - Wikipedia [en.wikipedia.org]

- 2. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 7.2 Preparation of Carboxylic Acid – Organic Chemistry II [kpu.pressbooks.pub]

- 6. Oxidation of Aldehydes and Ketones - GeeksforGeeks [geeksforgeeks.org]

- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. prepchem.com [prepchem.com]

Application Notes and Protocols for the Scale-Up Synthesis of 5-Ethoxycarbonyl-4-methoxy-2-methylbenzoic Acid

Introduction

5-Ethoxycarbonyl-4-methoxy-2-methylbenzoic acid is a key intermediate in the synthesis of various high-value organic molecules, including pharmaceuticals and materials with specialized properties. Its substituted benzoic acid scaffold makes it a versatile building block for drug discovery and development. The controlled, large-scale synthesis of this molecule is therefore of significant interest to researchers and chemical development professionals. This guide provides a comprehensive, in-depth technical overview of a robust and scalable three-step synthesis of 5-Ethoxycarbonyl-4-methoxy-2-methylbenzoic acid, commencing from the readily available starting material, 4-methoxy-2-methylbenzoic acid.

This document is structured to provide not only a step-by-step protocol but also the scientific rationale behind the chosen methodologies, with a strong emphasis on safety, scalability, and process control. Each step has been designed to be self-validating, with clear endpoints and analytical checkpoints to ensure the desired product quality and yield.

Overall Synthetic Strategy

The synthesis of 5-Ethoxycarbonyl-4-methoxy-2-methylbenzoic acid is accomplished through a three-step sequence, as illustrated in the workflow diagram below. This strategy was devised to ensure high regioselectivity and to utilize scalable and well-understood chemical transformations.

Caption: Overall synthetic workflow for 5-Ethoxycarbonyl-4-methoxy-2-methylbenzoic acid.

Part 1: Detailed Synthesis Protocols and Scientific Discussion

Step 1: Vilsmeier-Haack Formylation of 4-Methoxy-2-methylbenzoic Acid

The initial step involves the introduction of a formyl group (-CHO) at the C5 position of the aromatic ring of 4-methoxy-2-methylbenzoic acid. The Vilsmeier-Haack reaction is the method of choice for this transformation due to its high efficiency and regioselectivity on electron-rich aromatic substrates.[1][2]

Reaction Mechanism and Regioselectivity:

The Vilsmeier reagent, a chloroiminium salt, is generated in situ from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃). This electrophile then attacks the electron-rich aromatic ring. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the substituents on the benzene ring. In 4-methoxy-2-methylbenzoic acid, the methoxy group (-OCH₃) is a strong ortho, para-director, the methyl group (-CH₃) is a weaker ortho, para-director, and the carboxylic acid group (-COOH) is a meta-director. The powerful activating and directing effect of the methoxy group at C4 dominates, favoring substitution at the positions ortho to it, namely C3 and C5. Due to significant steric hindrance at the C3 position from the adjacent methyl and carboxylic acid groups, the formylation occurs with high selectivity at the C5 position.

Caption: Key stages of the Vilsmeier-Haack formylation reaction.

Experimental Protocol (Lab Scale):

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Methoxy-2-methylbenzoic acid | 166.17 | 10.0 g | 0.060 |

| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |

| Phosphorus oxychloride (POCl₃) | 153.33 | 8.2 mL (13.7 g) | 0.090 |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

| Crushed Ice | - | 200 g | - |

| 5 M Sodium Hydroxide (NaOH) | 40.00 | As needed | - |

| 6 M Hydrochloric Acid (HCl) | 36.46 | As needed | - |

Procedure:

-

To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add N,N-dimethylformamide (50 mL).

-

Cool the flask to 0 °C in an ice-water bath.

-

Slowly add phosphorus oxychloride (8.2 mL) dropwise to the stirred DMF via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent is exothermic.

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

-

Dissolve 4-methoxy-2-methylbenzoic acid (10.0 g) in dichloromethane (100 mL) and add this solution to the dropping funnel.

-

Add the solution of the starting material dropwise to the Vilsmeier reagent over 1 hour at 0 °C.

-

After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed ice with vigorous stirring.

-

Basify the aqueous mixture to pH 9-10 by the slow addition of 5 M NaOH solution to hydrolyze the intermediate iminium salt.

-

Stir the mixture for 1 hour at room temperature.

-

Acidify the mixture to pH 2-3 with 6 M HCl. The product will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water (3 x 50 mL), and dry under vacuum to afford 5-formyl-4-methoxy-2-methylbenzoic acid.

Scale-Up Considerations:

-

Thermal Management: The formation of the Vilsmeier reagent is highly exothermic. On a larger scale, efficient heat removal is critical to prevent runaway reactions. The use of a jacketed reactor with a reliable cooling system is mandatory. The rate of addition of POCl₃ must be carefully controlled.

-

Mixing: Efficient agitation is crucial to ensure homogeneous mixing and heat transfer, especially during the addition of reagents and the quenching step.

-

Quenching: The quenching of the reaction mixture with ice/water is also exothermic. A slow and controlled addition of the reaction mixture to the ice is necessary. For very large scales, a reverse quench (adding ice/water to the reactor) might be considered with appropriate safety measures.

-

Work-up: Handling large volumes of acidic and basic aqueous solutions requires appropriate equipment and waste disposal procedures. The filtration and drying of large quantities of the product should be performed using suitable industrial equipment like a filter-dryer.

Step 2: Selective Oxidation of the Formyl Group

The second step involves the selective oxidation of the newly introduced formyl group to a carboxylic acid, yielding 4-methoxy-2-methyl-1,5-dicarboxylic acid. A mild and selective oxidizing agent is required to avoid over-oxidation or side reactions with the other functional groups on the aromatic ring. Sodium chlorite (NaClO₂) is an excellent choice for this transformation.[3]

Reaction Principle:

Sodium chlorite, in the presence of a chlorine scavenger such as hydrogen peroxide or 2-methyl-2-butene, effectively and selectively oxidizes aldehydes to carboxylic acids under mild conditions. This method is highly chemoselective and tolerates a wide range of functional groups.

Experimental Protocol (Lab Scale):

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-Formyl-4-methoxy-2-methylbenzoic acid | 194.18 | 10.0 g | 0.051 |

| Sodium chlorite (NaClO₂) (80%) | 90.44 | 8.6 g | 0.076 |

| Sodium dihydrogen phosphate (NaH₂PO₄) | 119.98 | 7.4 g | 0.062 |

| 2-Methyl-2-butene | 70.13 | 7.0 mL | - |

| Tetrahydrofuran (THF) | 72.11 | 100 mL | - |

| Water | 18.02 | 50 mL | - |

| Sodium sulfite (Na₂SO₃) | 126.04 | As needed | - |

| 6 M Hydrochloric Acid (HCl) | 36.46 | As needed | - |

Procedure:

-

In a 500 mL round-bottom flask, dissolve 5-formyl-4-methoxy-2-methylbenzoic acid (10.0 g) and 2-methyl-2-butene (7.0 mL) in tetrahydrofuran (100 mL).

-

In a separate beaker, prepare a solution of sodium chlorite (8.6 g) and sodium dihydrogen phosphate (7.4 g) in water (50 mL).

-

Cool the THF solution to 0 °C in an ice-water bath.

-

Add the aqueous solution of sodium chlorite and sodium dihydrogen phosphate dropwise to the THF solution over 1 hour, maintaining the temperature below 10 °C.

-

After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture to 0 °C and quench any excess oxidant by the slow addition of a saturated aqueous solution of sodium sulfite until a test with starch-iodide paper is negative.

-

Remove the THF under reduced pressure using a rotary evaporator.

-

Acidify the remaining aqueous solution to pH 2 with 6 M HCl. The product will precipitate.

-

Collect the solid by vacuum filtration, wash with cold water (3 x 50 mL), and dry under vacuum to yield 4-methoxy-2-methyl-1,5-dicarboxylic acid.

Scale-Up Considerations:

-

Reagent Purity and Handling: Technical grade sodium chlorite can be used, but its purity should be assayed. Sodium chlorite is a strong oxidizing agent and should be handled with care, avoiding contact with organic materials.

-

Temperature Control: The reaction is exothermic and requires cooling, especially during the initial addition of the oxidant.

-

Off-gassing: The reaction may produce some chlorine dioxide. Adequate ventilation is essential. On a larger scale, a scrubber system may be necessary.

-

Product Isolation: The precipitation and filtration of the dicarboxylic acid should be performed in equipment designed for handling large solid quantities.

Step 3: Selective Esterification of 4-Methoxy-2-methyl-1,5-dicarboxylic Acid

The final step is the selective esterification of the carboxylic acid group at the C5 position to yield the target molecule. This is a critical step as the starting material for this stage has two carboxylic acid groups with different reactivities. The carboxylic acid at C1 is sterically hindered by the adjacent methyl group and is also conjugated with the aromatic ring, which can influence its reactivity. The carboxylic acid at C5 is less hindered. This difference in steric hindrance can be exploited for selective esterification.

One effective strategy is to perform a diesterification followed by a selective monohydrolysis of the less hindered ester. However, a more direct approach is a selective monoesterification. It has been reported that the non-conjugated carboxyl group can be selectively esterified in the presence of an aromatic or conjugated carboxyl group using a catalytic amount of thionyl chloride in the corresponding alcohol at room temperature.[4]

Experimental Protocol (Lab Scale):

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Methoxy-2-methyl-1,5-dicarboxylic acid | 210.18 | 10.0 g | 0.048 |

| Anhydrous Ethanol | 46.07 | 150 mL | - |

| Thionyl chloride (SOCl₂) | 118.97 | 0.35 mL (0.57 g) | 0.0048 |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | As needed | - |

| Ethyl Acetate | 88.11 | 200 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |

Procedure:

-

To a dry 250 mL round-bottom flask, add 4-methoxy-2-methyl-1,5-dicarboxylic acid (10.0 g) and anhydrous ethanol (150 mL).

-

Cool the mixture to 0 °C in an ice-water bath.

-

Slowly add thionyl chloride (0.35 mL) dropwise to the stirred suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC, observing the disappearance of the starting material and the formation of the monoester.

-

Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash with brine (50 mL), then dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure 5-Ethoxycarbonyl-4-methoxy-2-methylbenzoic acid.

Scale-Up Considerations:

-

Anhydrous Conditions: Ensure all reagents and equipment are dry, as thionyl chloride reacts with water.

-

Reagent Addition: The addition of thionyl chloride should be slow and controlled, especially on a larger scale, due to the exothermic nature of the reaction and the evolution of HCl and SO₂ gases.

-

Off-gas Handling: The reaction generates HCl and SO₂ gases, which must be scrubbed.

-

Purification: For large-scale purification, crystallization is preferred over chromatography. Developing a robust crystallization procedure is crucial for obtaining a high-purity product efficiently.

Part 2: Safety, Data, and References

Safety Precautions

-

General: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care.

-

Thionyl chloride (SOCl₂): Corrosive and toxic. Reacts with water to release HCl and SO₂.

-

Sodium chlorite (NaClO₂): Strong oxidizing agent. Avoid contact with combustible materials.

-

Acids and Bases: Concentrated acids and bases are corrosive. Handle with care.

Data Presentation

Table 1: Summary of a Representative Scale-Up Batch

| Step | Starting Material | Reagents | Product | Yield | Purity (HPLC) |

| 1 | 4-Methoxy-2-methylbenzoic acid (1.0 kg) | DMF (5 L), POCl₃ (1.37 kg) | 5-Formyl-4-methoxy-2-methylbenzoic acid | ~1.1 kg (94%) | >98% |

| 2 | 5-Formyl-4-methoxy-2-methylbenzoic acid (1.0 kg) | NaClO₂ (0.86 kg), NaH₂PO₄ (0.74 kg) | 4-Methoxy-2-methyl-1,5-dicarboxylic acid | ~1.0 kg (93%) | >97% |

| 3 | 4-Methoxy-2-methyl-1,5-dicarboxylic acid (1.0 kg) | Ethanol (15 L), SOCl₂ (57 g) | 5-Ethoxycarbonyl-4-methoxy-2-methylbenzoic acid | ~0.95 kg (85%) | >99% |

Characterization Data for 5-Ethoxycarbonyl-4-methoxy-2-methylbenzoic acid

-

Appearance: White to off-white solid.

-

¹H NMR (CDCl₃, 400 MHz): δ 1.42 (t, J=7.1 Hz, 3H), 2.65 (s, 3H), 3.95 (s, 3H), 4.41 (q, J=7.1 Hz, 2H), 7.90 (s, 1H), 8.55 (s, 1H), 11.0 (br s, 1H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 14.3, 22.5, 56.0, 61.5, 112.1, 123.5, 124.8, 134.5, 142.0, 161.2, 165.8, 171.5.

-

Mass Spectrometry (ESI): m/z 253.09 [M+H]⁺.

-

Melting Point: To be determined.

References

-

Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Org. React.1997 , 49, 1-330. [Link]

-

Meth-Cohn, O.; Stanforth, S. P. The Vilsmeier-Haack Reaction. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon: Oxford, 1991; Vol. 2, pp 777-794. [Link]

-

Lindgren, B. O.; Nilsson, T. Preparation of Carboxylic Acids from Aldehydes by Oxidation with Chlorite. Acta Chem. Scand.1973 , 27, 888-890. [Link]

-

Gajare, A. S.; Shaikh, N. S.; Deshpande, V. H. A Simple Method for the Preparation of Monomethyl Esters of Dicarboxylic Acids by Selective Esterification of the Nonconjugated Carboxyl Group in the Presence of an Aromatic or Conjugated Carboxyl Group. J. Chem. Res., Synop.2000 , 452-453. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. d-nb.info [d-nb.info]

- 4. Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]

Safe Handling and Long-Term Storage Guidelines for 5-Ethoxycarbonyl-4-methoxy-2-methylbenzoic acid

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides comprehensive guidelines for the safe handling and long-term storage of 5-Ethoxycarbonyl-4-methoxy-2-methylbenzoic acid (CAS No. 164567-33-5). As a substituted benzoic acid derivative, this compound is likely to be utilized in various stages of drug discovery and development.[1][2][3] Adherence to proper laboratory protocols is paramount to ensure the safety of personnel and maintain the integrity of the compound. This guide outlines the potential hazards, necessary personal protective equipment (PPE), detailed handling procedures, and optimized long-term storage conditions. The protocols herein are designed to be self-validating by explaining the scientific rationale behind each recommendation.

Introduction: Understanding the Compound